2-Bromo-6-(trifluoromethyl)phenylacetic acid
Overview
Description
Preparation Methods
The preparation of 2-Bromo-6-(trifluoromethyl)phenylacetic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-(trifluoromethyl)phenylacetic acid using bromine or a brominating agent under controlled conditions . Another approach is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-6-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-(trifluoromethyl)phenylacetic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. These interactions can affect various biochemical pathways and enzyme activities, making it a valuable tool in research .
Comparison with Similar Compounds
2-Bromo-6-(trifluoromethyl)phenylacetic acid can be compared with similar compounds such as:
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: This compound has a similar structure but with a fluorine atom instead of a bromine atom.
2-Bromo-6-(trifluoromethyl)benzoic acid: This compound lacks the acetic acid group, making it less reactive in certain reactions.
The presence of the bromine and trifluoromethyl groups in this compound makes it unique in terms of its reactivity and applications in various fields.
Properties
IUPAC Name |
2-[2-bromo-6-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWIVMIRRKTEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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